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Compound of Interest

Compound Name: Evolitrine

Cat. No.: B1580591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Evolitrine, a furoquinoline alkaloid with the IUPAC name 4,7-dimethoxyfuro[2,3-b]quinoline, is

a natural product found in various plant species of the Rutaceae family.[1][2] Natural products

containing the quinoline scaffold are of significant interest in medicinal chemistry due to their

diverse pharmacological activities. The precise structural characterization of these molecules is

a critical step in drug discovery and development. This application note provides a detailed

protocol and data interpretation guide for the structure elucidation of Evolitrine using a

combination of modern nuclear magnetic resonance (NMR) spectroscopy and high-resolution

mass spectrometry (HRMS).

Data Presentation
A comprehensive analysis of 1D and 2D NMR spectra, in conjunction with HRMS data, allows

for the unambiguous structural assignment of Evolitrine. The quantitative data obtained from

these analyses are summarized below.

Table 1: NMR Spectroscopic Data for Evolitrine (CDCl₃)
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Atom No.

¹H Chemical Shift
(δ ppm),
Multiplicity (J in
Hz)

¹³C Chemical Shift
(δ ppm)

Key HMBC
Correlations (¹H →
¹³C)

2 7.55, d (2.4) 144.1 C-3, C-3a, C-9a

3 6.95, d (2.4) 105.0 C-2, C-3a, C-9a

3a - 155.2 -

4 - 164.5 -

4-OCH₃ 4.38, s 59.5 C-4

5 7.98, d (9.0) 120.5 C-6, C-7, C-8a

6 7.15, dd (9.0, 2.5) 115.8 C-5, C-7, C-8, C-8a

7 - 161.0 -

7-OCH₃ 4.05, s 56.2 C-7

8 7.30, d (2.5) 98.5 C-6, C-7, C-8a, C-9

8a - 148.0 -

9 - 118.2 -

9a - 142.8 -

Table 2: High-Resolution Mass Spectrometry Data for
Evolitrine

Ion Calculated m/z Measured m/z Formula

[M+H]⁺ 230.0817 230.0815 C₁₃H₁₂NO₃⁺

[M+H-CH₃]⁺ 215.0582 215.0580 C₁₂H₈NO₃⁺

[M+H-CO]⁺ 202.0868 202.0865 C₁₂H₁₂NO₂⁺

[M+H-CH₃-CO]⁺ 187.0633 187.0631 C₁₁H₈NO₂⁺
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified Evolitrine in approximately 0.6 mL of deuterated chloroform

(CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A 500 MHz NMR spectrometer equipped with a cryoprobe.

1D NMR Spectra Acquisition:

¹H NMR: Acquire with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and

an acquisition time of 2.7 s.

¹³C NMR: Acquire with a spectral width of 220 ppm, 1024 scans, a relaxation delay of 2.0 s,

and an acquisition time of 1.0 s.

2D NMR Spectra Acquisition:

COSY (Correlation Spectroscopy): Acquire with a spectral width of 12 ppm in both

dimensions, 256 increments in the indirect dimension, 8 scans per increment, and a

relaxation delay of 1.5 s.

HSQC (Heteronuclear Single Quantum Coherence): Acquire with a spectral width of 12 ppm

in the ¹H dimension and 180 ppm in the ¹³C dimension. Set the experiment to be optimized

for a one-bond coupling constant (¹JCH) of 145 Hz. Acquire 128 increments in the indirect

dimension with 16 scans per increment and a relaxation delay of 1.5 s.

HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a spectral width of 12 ppm in

the ¹H dimension and 220 ppm in the ¹³C dimension. Set the experiment to be optimized for
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long-range coupling constants of 8 Hz. Acquire 256 increments in the indirect dimension with

32 scans per increment and a relaxation delay of 2.0 s.

Data Processing:

Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-

bell window function before Fourier transformation of the 2D data.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:

Prepare a 1 mg/mL stock solution of Evolitrine in methanol.

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water

containing 0.1% formic acid.

Instrumentation:

A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled with a UHPLC (Ultra-High-

Performance Liquid Chromatography) system.

LC-HRMS Analysis:

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then

return to initial conditions.

Flow Rate: 0.3 mL/min.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: m/z 50-500.

MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the

most intense precursor ions. Use a collision energy ramp to obtain fragmentation spectra.
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Structure Elucidation and Data Interpretation
The structure of Evolitrine was elucidated by a stepwise interpretation of the spectroscopic

data.

3.1 Mass Spectrometry Analysis: The HRMS data provided the molecular formula C₁₃H₁₁NO₃

for the protonated molecule [M+H]⁺ at m/z 230.0815, confirming the molecular weight of

Evolitrine as 229.23 g/mol . The key fragment ions observed in the MS/MS spectrum suggest

the loss of a methyl radical (-CH₃) and carbon monoxide (-CO), which are characteristic

fragmentation patterns for methoxy-substituted quinoline alkaloids.

3.2 ¹H and ¹³C NMR Analysis: The ¹H NMR spectrum showed signals corresponding to

aromatic protons and two methoxy groups. The ¹³C NMR spectrum revealed 13 distinct carbon

signals, consistent with the molecular formula.

3.3 2D NMR Analysis:

COSY: The COSY spectrum established the proton-proton coupling networks. A correlation

between the protons at δ 7.55 (H-2) and δ 6.95 (H-3) confirmed the furan ring protons.

Another correlation between δ 7.98 (H-5) and δ 7.15 (H-6), and between δ 7.15 (H-6) and δ

7.30 (H-8) established the connectivity within the quinoline ring system.

HSQC: The HSQC spectrum correlated each proton signal to its directly attached carbon,

allowing for the assignment of the protonated carbons (see Table 1).

HMBC: The HMBC spectrum was crucial for establishing the overall connectivity of the

molecule by identifying long-range (2-3 bond) correlations between protons and carbons.

Key HMBC correlations are listed in Table 1 and visualized in the workflow below. For

example, the correlation from the methoxy protons at δ 4.38 to the carbon at δ 164.5

confirmed the position of one methoxy group at C-4. Similarly, the correlation from the

methoxy protons at δ 4.05 to the carbon at δ 161.0 placed the second methoxy group at C-7.

Visualizations
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Figure 1: Workflow for Evolitrine Structure Elucidation
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Caption: Workflow for the structure elucidation of Evolitrine.
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Caption: Key HMBC correlations confirming the structure of Evolitrine.

Conclusion
The combined application of 1D and 2D NMR spectroscopy with high-resolution mass

spectrometry provides a robust and efficient workflow for the complete structure elucidation of

natural products like Evolitrine. The detailed protocols and data interpretation guide presented

in this application note can be readily adapted for the characterization of other furoquinoline

alkaloids and related small molecules, thereby accelerating drug discovery and development

efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Structure Elucidation of Evolitrine
using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580591#nmr-and-mass-spectrometry-data-
interpretation-for-evolitrine-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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